Docetaxel-Verunreinigung 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

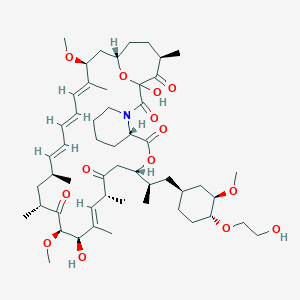

Docetaxel Impurity 1 is an impurity found in the process development of docetaxel . It is identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester . The chemical name of Docetaxel Impurity 1 is Benzenepropanoicacid,beta- [ [ (1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-,12b- (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl ester .

Synthesis Analysis

During the process development of docetaxel, two polar impurities (Impurities I and II) and two non-polar impurities (Impurities III and IV) were detected by high-performance liquid chromatography (HPLC). All the impurities were isolated by Medium Pressure Liquid Chromatography (MPLC) .

Molecular Structure Analysis

The molecular structure of Docetaxel Impurity 1 is complex. It is a derivative of paclitaxel, the first taxane to hit the market . Docetaxel Impurity 1 primarily binds to beta-tubulin, enhancing its proliferation and stabilizing its conformation .

Chemical Reactions Analysis

Docetaxel Impurity 1 is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death .

Wissenschaftliche Forschungsanwendungen

Bewertung der pharmazeutischen Qualität

Docetaxel-Verunreinigung 1 wird bei der Bewertung der pharmazeutischen Qualität von Docetaxel-Injektion verwendet {svg_1}. Es wurden neue, stabilitätsindizierende chromatographische Verfahren zur Bestimmung des Gehalts und der Verunreinigungen von Docetaxel in Docetaxel-Injektion entwickelt {svg_2}. Dieses Verfahren ermöglicht eine gute Trennung der prozessbedingten Verunreinigungen und Abbauprodukte von den Peaks, die auf das Placebo zurückzuführen sind {svg_3}.

Steigerung der Antitumor-Wirksamkeit

this compound wurde bei der Entwicklung von Docetaxel-beladenen Nanoplattformen zur Steigerung der Antitumor-Wirksamkeit eingesetzt {svg_4}. Diese Nanoplattformen bieten eine gezielte Abgabe, kontrollierte Freisetzung und verbesserte Bioverfügbarkeit, wodurch die systemische Toxizität drastisch reduziert und die Patientenergebnisse verbessert werden {svg_5}.

Regenerative Medizin

Die Verwendung von Docetaxel-beladenen Nanoplattformen, die this compound enthalten können, hat neue Wege in der regenerativen Medizin eröffnet, indem sie eine gezielte Therapie und Zellregeneration ermöglichen {svg_6}.

Qualitätskontrolle

this compound wird bei der Qualitätskontrolle von Docetaxel-Arzneistoffsubstanz und verwandten Darreichungsformen eingesetzt {svg_7}. Es wurde ein HPLC-Verfahren zur quantitativen Bestimmung von Docetaxel und Verunreinigungen in Docetaxel-Arzneistoffsubstanz und verwandten Darreichungsformen entwickelt {svg_8}.

Innovationen in der Arzneimittelverabreichung

Die Einarbeitung von this compound in Nanoplattformen hat den Weg für zukünftige Innovationen in der Arzneimittelverabreichung geebnet {svg_9}. Diese Nanotechnologien verbessern die pharmakokinetischen Eigenschaften von Docetaxel und versprechen eine neue Ära der Präzisionsmedizin {svg_10}.

Steigerung der Wirksamkeit der Chemotherapie

Die Verwendung von Docetaxel-beladenen Nanoplattformen, die this compound enthalten können, hat sich als wirksame Methode zur Steigerung der Wirksamkeit der Chemotherapie erwiesen {svg_11}. Diese Fortschritte in der Nanotechnologie versprechen, die Grenzen der traditionellen Chemotherapie zu überwinden und die Wirksamkeit von Krebsbehandlungen zu verbessern, während gleichzeitig die Nebenwirkungen minimiert werden {svg_12}.

Wirkmechanismus

Target of Action

Docetaxel Impurity 1, like its parent compound Docetaxel, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Docetaxel Impurity 1 interacts with its targets by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The interaction of Docetaxel Impurity 1 with microtubules leads to the stabilization of the microtubule structure , promoting the polymerization of microtubules and inhibiting their depolymerization . This impedes the mitosis of tumor cells and eventually leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Docetaxel Impurity 1 is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Docetaxel Impurity 1 prevents the normal function of microtubules during cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of Docetaxel Impurity 1 are likely to be similar to those of Docetaxel, given their structural similarity. Docetaxel shows wide interpatient variability in clearance and toxicity . It is also known that Docetaxel has a narrow therapeutic index . The clearance of Docetaxel is estimated with non-linear mixed effects modeling .

Result of Action

The primary result of the action of Docetaxel Impurity 1 is the induction of cell death . By interfering with the normal function of microtubules and preventing cell division, Docetaxel Impurity 1 causes cells, particularly cancer cells, to undergo apoptosis . This leads to a reduction in tumor size and can potentially lead to the elimination of the tumor .

Action Environment

The action, efficacy, and stability of Docetaxel Impurity 1 can be influenced by various environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its poor water solubility . To overcome this, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared, which remarkably increased the water solubility of Docetaxel . This suggests that the solubility, and therefore the bioavailability and efficacy, of Docetaxel Impurity 1 could potentially be enhanced through similar methods.

Safety and Hazards

Docetaxel Impurity 1 is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Zukünftige Richtungen

The future directions for Docetaxel Impurity 1 involve further studies to explore the potential role of ethanol, PS80, and the unbound fraction of Docetaxel Impurity 1 in the development of enterocolitis in patients treated with Docetaxel . There is also a need for conducting bioequivalence studies to ensure patient safety .

Biochemische Analyse

Biochemical Properties

Docetaxel Impurity 1 interacts with several biomolecules, primarily proteins and enzymes involved in cell division . It is known to bind to microtubules, promoting their polymerization and inhibiting their depolymerization . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .

Cellular Effects

The effects of Docetaxel Impurity 1 on cells are profound. It influences cell function by disrupting the cell cycle, particularly at the G2/M phase . This disruption leads to cell death, inhibiting the proliferation of cancer cells . Additionally, it has been shown to have a significant impact on gene expression, specifically downregulating the expression of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, Docetaxel Impurity 1 exerts its effects through its interaction with microtubules . By promoting the polymerization of tubulin and inhibiting its depolymerization, it stabilizes microtubules and disrupts their dynamics . This disruption prevents cell division and promotes cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Docetaxel Impurity 1 have been observed to change over time . It has been shown to have a burst effect, followed by a slow drug release . This pattern suggests that the compound has a significant initial impact, which gradually decreases over time .

Dosage Effects in Animal Models

In animal models, the effects of Docetaxel Impurity 1 have been observed to vary with dosage . At a dosage of 1 mg/kg, it was found to be the most effective and safest dose, significantly increasing the cell apoptosis percentage . Higher dosages were found to be lethal .

Metabolic Pathways

Docetaxel Impurity 1 is involved in several metabolic pathways. It is extensively metabolized by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . This metabolism plays a crucial role in the drug’s elimination from the body .

Transport and Distribution

The transport and distribution of Docetaxel Impurity 1 within cells and tissues are complex processes. It is believed to be transported to the peripheral compartments initially, followed by a slow efflux from these compartments .

Subcellular Localization

The subcellular localization of Docetaxel Impurity 1 is primarily associated with microtubules . As it binds to tubulin, a key component of microtubules, it is localized where these structures are found within the cell . This localization is crucial for its role in disrupting microtubule dynamics and inhibiting cell division .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Docetaxel Impurity 1 can be achieved by starting with commercially available starting materials and using a series of reactions to form the final product. The key steps in the synthesis include the protection and deprotection of functional groups, as well as the use of coupling reactions and oxidation reactions to form the desired product.", "Starting Materials": [ "2-Deoxy-D-ribose", "3'-O-Benzoyl-2'-deoxythymidine", "Triethylamine", "Methanesulfonyl chloride", "N,N-Dimethylformamide", "Tetrahydrofuran", "Sodium hydride", "Methyl iodide", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of 2-Deoxy-D-ribose with benzoyl group using 3'-O-Benzoyl-2'-deoxythymidine and triethylamine in N,N-Dimethylformamide", "Step 2: Deprotection of benzoyl group using methanesulfonyl chloride and triethylamine in tetrahydrofuran", "Step 3: Protection of hydroxyl group with methyl group using sodium hydride and methyl iodide in tetrahydrofuran", "Step 4: Coupling of protected 2-Deoxy-D-ribose with precursor using palladium on carbon and hydrogen gas in acetic acid", "Step 5: Oxidation of thioether group using hydrogen peroxide and acetic acid", "Step 6: Deprotection of methyl group using hydrochloric acid", "Step 7: Deprotection of acetyl group using sodium hydroxide in water", "Step 8: Isolation of Docetaxel Impurity 1 using ethyl acetate" ] } | |

CAS-Nummer |

158810-73-2 |

Molekularformel |

C46H55Cl2NO16 |

Molekulargewicht |

948.83 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)